Cas no 80582-39-4 ((S)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-OL)

(S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propan-1-ol is a chiral amino alcohol derivative featuring a 3,4-dimethoxyphenyl substituent. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its stereospecific (S)-configuration makes it suitable for asymmetric synthesis and chiral resolution applications. The presence of both amino and hydroxyl functional groups enhances its versatility as a building block for constructing complex molecular architectures. The dimethoxy substitution on the aromatic ring may influence electronic properties, potentially improving solubility or reactivity in certain synthetic pathways. This compound is typically handled under controlled conditions due to its reactive functional groups. Proper storage and handling are recommended to maintain stability.
(S)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-OL structure
80582-39-4 structure
Product Name:(S)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-OL
CAS No:80582-39-4
MF:C11H17NO3
MW:211.257583379745
MDL:MFCD11615804
CID:892137
PubChem ID:11171845
Update Time:2025-06-11

(S)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-OL Chemical and Physical Properties

Names and Identifiers

    • (S)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-OL
    • (2S)-2-amino-3-(3,4-dimethoxyphenyl)-1-propanol
    • (S)-BETA-(3,4-DIMETHOXYPHENYL)ALANINOL
    • KTYIPWPXWFHMBD-VIFPVBQESA-N
    • (S)-b-Amino-3,4-dimethoxybenzenepropanol
    • (2S)-2-amino-3-(3,4-dimethoxyphenyl)propan-1-ol
    • SCHEMBL7290411
    • b-(3,4-dimethoxyphenyl)alaninol
    • 1213931-04-4
    • AKOS015891087
    • (S)-2-amino-3-(3,4-dimethoxyphenyl)propan-1-ol
    • 80582-39-4
    • MDL: MFCD11615804
    • Inchi: 1S/C11H17NO3/c1-14-10-4-3-8(5-9(12)7-13)6-11(10)15-2/h3-4,6,9,13H,5,7,12H2,1-2H3/t9-/m0/s1
    • InChI Key: KTYIPWPXWFHMBD-VIFPVBQESA-N
    • SMILES: OC[C@H](CC1C=CC(=C(C=1)OC)OC)N

Computed Properties

  • Exact Mass: 211.12084340g/mol
  • Monoisotopic Mass: 211.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 64.7Ų

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(S)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-OL Suppliers

Amadis Chemical Company Limited
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(CAS:80582-39-4)(S)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-OL
Order Number:A13259
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):401.0
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Additional information on (S)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-OL

Comprehensive Overview of (S)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-OL (CAS No. 80582-39-4)

(S)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-OL, with the CAS number 80582-39-4, is a chiral organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a stereogenic center at the 3-position, making it a valuable intermediate in the synthesis of enantiomerically pure drugs. The presence of 3,4-dimethoxyphenyl and propan-1-ol moieties enhances its versatility in medicinal chemistry applications, particularly in targeting neurological and cardiovascular pathways.

In recent years, the demand for chiral building blocks like (S)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-OL has surged due to their role in developing precision therapeutics. Researchers are increasingly focusing on enantioselective synthesis to minimize side effects and improve drug efficacy. This compound's structural uniqueness aligns with trends in personalized medicine, where tailored treatments are designed based on individual genetic profiles. Its CAS No. 80582-39-4 is frequently searched in academic and industrial databases, reflecting its relevance in drug discovery pipelines.

The 3,4-dimethoxyphenyl group in this compound is notable for its electron-donating properties, which influence binding affinity to biological targets. This feature is exploited in designing dopamine receptor modulators and serotonin reuptake inhibitors, addressing conditions like Parkinson's disease and depression. Moreover, the propan-1-ol segment contributes to solubility and bioavailability, critical factors in formulation development. These attributes make CAS 80582-39-4 a hotspot for patent filings and collaborative research.

From a synthetic chemistry perspective, (S)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-OL is synthesized via asymmetric hydrogenation or enzymatic resolution, methods that align with green chemistry principles. The compound's high enantiomeric purity (>99% ee) is crucial for regulatory compliance in GMP manufacturing. Recent advancements in continuous flow chemistry have further optimized its production, reducing waste and energy consumption—a response to the growing emphasis on sustainable pharmaceutical processes.

In drug delivery systems, this compound's amino-alcohol functionality enables conjugation with nanocarriers for targeted therapy. Its logP value and hydrogen bonding capacity are meticulously studied to predict blood-brain barrier permeability, a key consideration for CNS-active drugs. These properties resonate with current searches on "improving drug bioavailability" and "CNS drug design," highlighting its intersection with trending biopharmaceutical queries.

Analytical characterization of 80582-39-4 employs HPLC-MS and chiral chromatography to ensure batch consistency. The compound's spectral data (IR, NMR) are extensively documented in open-access journals, supporting reproducible research—a priority in the FAIR data movement. Its thermal stability and crystallinity are also investigated for solid-state formulation, addressing industry needs for stable APIs.

Beyond pharmaceuticals, (S)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-OL finds niche applications in agrochemicals as a precursor for chiral pesticides. Its environmental fate and ecotoxicity profiles are under scrutiny to meet REACH regulations, reflecting the broader shift toward eco-friendly crop protection. This dual-use potential positions it as a cross-disciplinary asset in life sciences.

In conclusion, CAS No. 80582-39-4 exemplifies the convergence of chiral technology, sustainable synthesis, and therapeutic innovation. Its prominence in PubMed citations and chemical vendor catalogs underscores its enduring value. As AI-driven drug discovery accelerates, compounds like this will remain pivotal in bridging computational predictions with tangible clinical outcomes.

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Amadis Chemical Company Limited
(CAS:80582-39-4)(S)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-OL
A13259
Purity:99%
Quantity:1g
Price ($):401.0
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